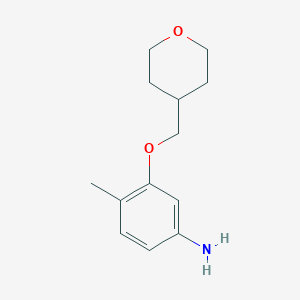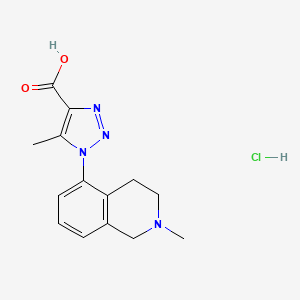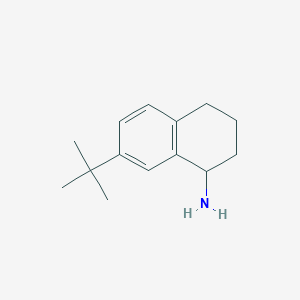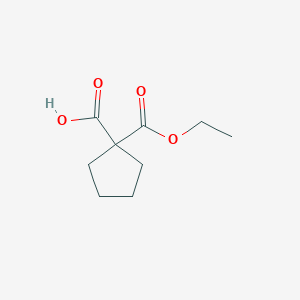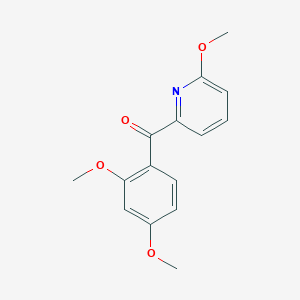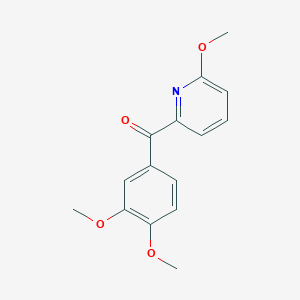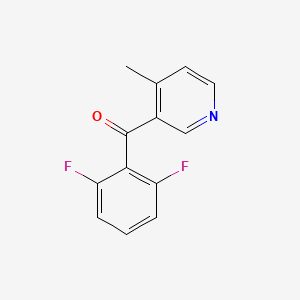![molecular formula C16H20ClNO B1453192 1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride CAS No. 1308646-72-1](/img/structure/B1453192.png)
1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride
描述
1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride is a chemical compound with the molecular formula C16H20ClNO and a molecular weight of 277.79 g/mol . This compound is known for its unique structure, which includes a naphthalene ring substituted with a cyclopentylamino group and a hydroxyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
准备方法
The synthesis of 1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride typically involves the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a series of reactions to introduce the hydroxyl group at the 2-position.
Introduction of the Cyclopentylamino Group: The hydroxylated naphthalene derivative is then reacted with cyclopentylamine under specific conditions to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopentylamino group.
Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
作用机制
The mechanism of action of 1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, altering their function and triggering various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
相似化合物的比较
1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride can be compared with other similar compounds, such as:
1-[(Cyclohexylamino)methyl]naphthalen-2-ol hydrochloride: This compound has a cyclohexyl group instead of a cyclopentyl group, which may affect its chemical and biological properties.
1-[(Cyclopropylamino)methyl]naphthalen-2-ol hydrochloride: The cyclopropyl group introduces different steric and electronic effects compared to the cyclopentyl group.
1-[(Cyclobutylamino)methyl]naphthalen-2-ol hydrochloride: The cyclobutyl group provides a different ring size and conformation, influencing the compound’s reactivity and interactions.
属性
IUPAC Name |
1-[(cyclopentylamino)methyl]naphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c18-16-10-9-12-5-1-4-8-14(12)15(16)11-17-13-6-2-3-7-13;/h1,4-5,8-10,13,17-18H,2-3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUBECDFCMMLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=CC3=CC=CC=C32)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


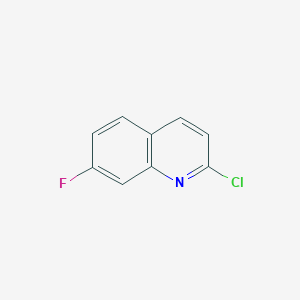
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B1453112.png)
